molecular formula C17H14BrN5O4S B4042671 10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4042671
M. Wt: 464.3 g/mol
InChI Key: VTQHHAWITAWTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C17H14BrN5O4S and its molecular weight is 464.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.99499 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research on nitrofuryl-containing compounds, such as those involving the synthesis of triazolo and thiadiazine derivatives, highlights their potential antibacterial properties. For instance, the synthesis and structural characterization of nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines have shown that these compounds exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Holla, B., Kalluraya, B., Sridhar, K., Drake, E., Thomas, L.M., Bhandary, K., Levine, M.J., 1994). This suggests that derivatives including "10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine" could have similar applications in combating bacterial infections.

Antiviral Effects

The effects of a prophage inducer, a nitrofuran derivative, on the DNA metabolism in Escherichia coli have been studied, indicating potential antiviral applications. A nitrofuran derivative was found to be a potent inducing agent for the formation of λ-phage in Escherichia coli K12(λ) cells, inhibiting the net increase in DNA without affecting RNA or protein concentration (Kato, K., Sugino, Y., Endo, H., 1966). This suggests that similar nitrofuryl compounds might be explored for antiviral therapies.

Heterocyclic Compound Synthesis

Studies on the synthesis of furan compounds and their cyclization derivatives highlight the chemical versatility and potential pharmaceutical applications of nitrofuryl-containing heterocycles (Hirao, I., Kato, Y., Hayakawa, T., Tateishi, H., 1971). The development of methods for synthesizing these compounds is crucial for exploring their full range of applications in medicinal chemistry.

Properties

IUPAC Name

10-bromo-6-(5-nitrofuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O4S/c1-2-7-28-17-20-16-14(21-22-17)10-8-9(18)3-4-11(10)19-15(27-16)12-5-6-13(26-12)23(24)25/h3-6,8,15,19H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQHHAWITAWTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
Reactant of Route 6
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.